

Technical Monograph: Physicochemical Profiling of 1-Butyl Phosphate (MBP)

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Compound of Interest

Compound Name: *1-Butyl phosphate*

Cat. No.: *B12290677*

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Content Type: Technical Reference & Experimental Guide Subject: **1-Butyl Phosphate** (Monobutyl Phosphate) | CAS: 1623-15-0 Audience: Pharmaceutical Researchers, Nuclear Chemists, and Process Engineers

Executive Summary

1-Butyl phosphate (Monobutyl phosphate, MBP) is a primary phosphate ester critical to both organic synthesis and hydrometallurgical separations. While often encountered as a degradation product of Tributyl phosphate (TBP) in the PUREX process, MBP possesses distinct amphiphilic properties that make it a valuable surfactant and a potent hydrotropic agent in drug formulation.

This guide characterizes the physicochemical behavior of MBP, focusing on its acid-base speciation, hydrolytic stability, and separation protocols. Unlike its tri-ester counterparts, MBP is a strong dibasic acid, a property that dictates its partitioning behavior and reactivity in biological and industrial systems.

Chemical Identity & Structural Logic

MBP consists of a butyl chain esterified to a phosphoric acid core.[1][2] This structure imparts a "Janus-faced" nature: the butyl tail provides lipophilicity, while the phosphate headgroup offers high polarity and dual ionization potential.

Parameter	Specification
IUPAC Name	Butyl dihydrogen phosphate
Common Abbreviation	MBP, H ₂ MBP
CAS Number	1623-15-0
Molecular Formula	C ₄ H ₁₁ O ₄ P
Molecular Weight	154.10 g/mol
Key Functional Groups	Phosphate ester (P-O-C), Hydroxyls (P-OH x2)

Structural Visualization

The following diagram illustrates the molecular connectivity and the ionizable protons responsible for MBP's acidic character.

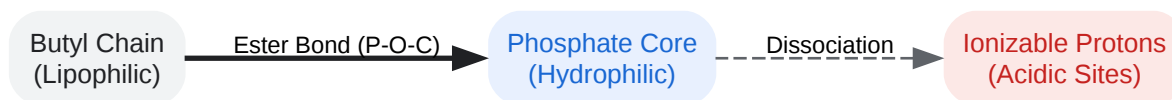


Figure 1: Functional domains of 1-Butyl Phosphate determining amphiphilicity.

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Physicochemical Profile

The utility of MBP in research is defined by its thermodynamic and fluid properties. Note the significant density and viscosity differences compared to TBP, which are critical for phase separation planning.

Table 1: Core Physicochemical Properties[3]

Property	Value / Range	Context for Research
Physical State	Viscous Liquid / Oil	Colorless to pale amber. Hygroscopic.
Density	1.12 – 1.28 g/cm ³ (20°C)	Significantly denser than water and TBP; sinks in aqueous biphasic systems if undiluted.
Boiling Point	>124°C (Decomposes)	Critical: Do not attempt atmospheric distillation. Purification requires high vacuum or chromatography.
Solubility (Water)	Soluble / Miscible	Unlike TBP (immiscible), MBP partitions readily into aqueous phases, especially at high pH.
Solubility (Organic)	Soluble (Alcohols, CHCl ₃)	Miscible in polar organics; limited solubility in non-polar alkanes without co-solvents.
Acid Dissociation (pKa)	pKa ₁ ≈ 1.6	Strong acid behavior; exists as anion (HA ⁻) at physiological pH.
Acid Dissociation (pKa ₂)	pKa ₂ ≈ 6.8 – 7.0	Second ionization occurs near neutral pH, affecting buffering capacity.

Acid-Base Speciation & Partitioning Logic

Understanding the ionization state of MBP is paramount for extraction and chromatography. As a dibasic acid, MBP exists in three forms depending on the pH of the medium. This speciation drives its solubility and ability to chelate metals.

- pH < 1: Exists as H₂MBP (Neutral). Soluble in organic solvents; capable of extracting metals via solvation.[3]
- pH 2 – 6: Exists as HMBP⁻ (Mono-anion). Amphiphilic; acts as a surfactant.

- $\text{pH} > 8$: Exists as MBP^{2-} (Di-anion). Highly water-soluble; effectively stripped from organic phases.

Speciation Diagram

The transitions below dictate the strategy for separating MBP from Dibutyl Phosphate (DBP) and Tributyl Phosphate (TBP).

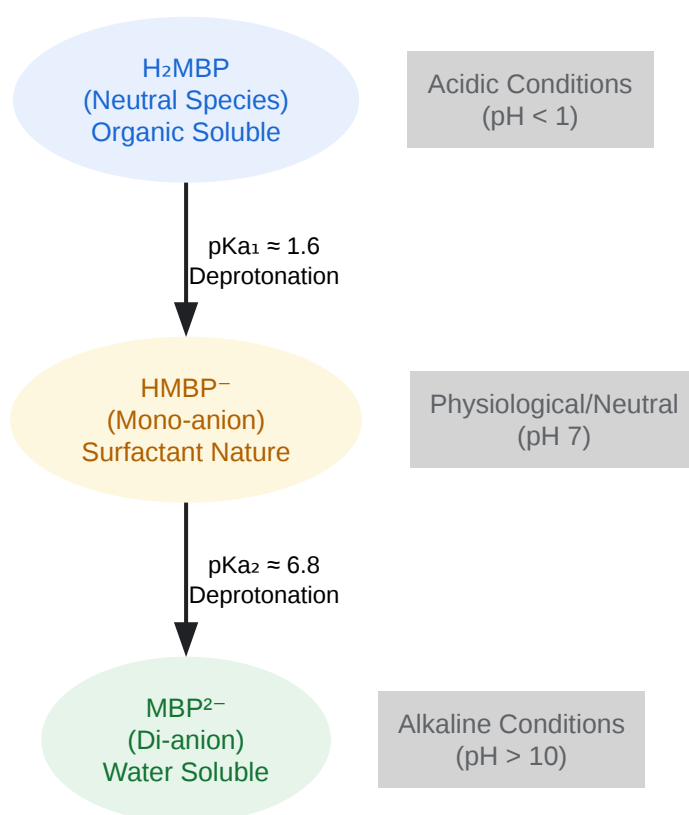


Figure 2: pH-dependent ionization states of Monobutyl Phosphate.

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Stability & Reactivity

Hydrolytic Stability

MBP is relatively stable in neutral solutions at ambient temperatures. However, it is susceptible to hydrolysis under extreme conditions, a reaction often catalyzed by enzymes (phosphatases) in biological systems or heat in industrial systems.

- Reaction:

- Kinetics: Hydrolysis rates increase significantly at $T > 80^{\circ}\text{C}$ in the presence of strong acids.

Thermal Stability[5][6]

- Flash Point: $\sim 110^{\circ}\text{C}$.^[1]
- Decomposition: Occurs above 120°C . Decomposition releases flammable butene gas and polyphosphoric acids. Safety Note: Never heat MBP in a closed system without pressure relief.

Experimental Protocol: Separation from TBP/DBP Matrices

A common research challenge is isolating MBP from mixtures containing Dibutyl Phosphate (DBP) and Tributyl Phosphate (TBP), such as in degraded nuclear solvents or synthesis reaction mixtures. The following protocol leverages the pKa differences described above.

Objective: Isolate MBP from a TBP/DBP/MBP mixture. Principle: Differential partitioning based on acidity and polarity.

Separation Workflow

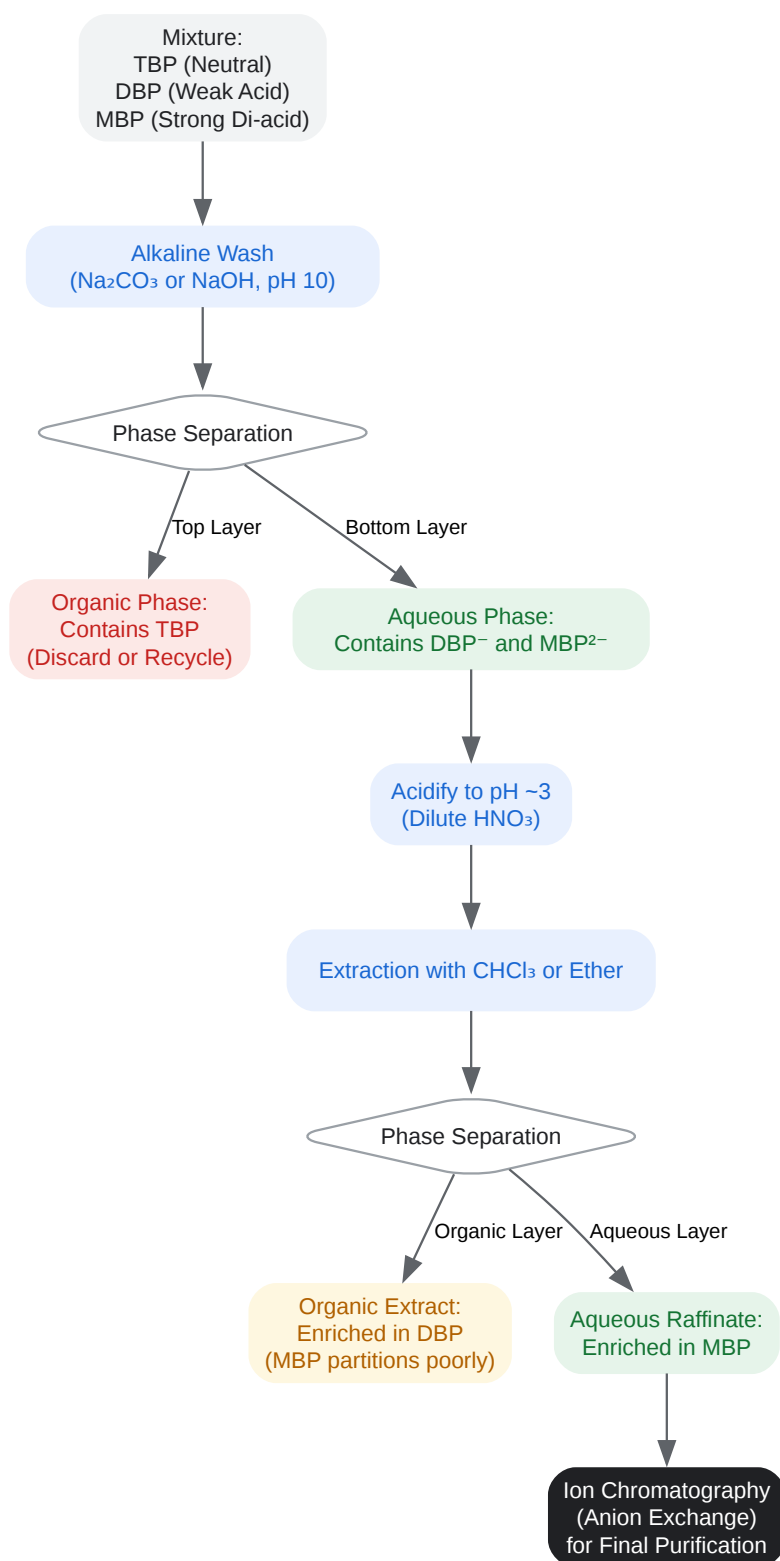


Figure 3: Liquid-Liquid Extraction workflow for MBP enrichment.

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Protocol Steps:

- Alkaline Wash: Contact the organic mixture with 5% Na₂CO₃. TBP remains organic; DBP and MBP convert to sodium salts and move to the aqueous phase.
- Phase Separation: Separate the layers. Keep the aqueous phase.
- Selective Acidification: Acidify the aqueous phase to pH 3.0 using dilute HNO₃. At this pH, DBP (pKa ~1.7) is largely protonated and lipophilic, while MBP (pKa₁ ~1.6, pKa₂ ~6.8) retains significant ionic character or water solubility due to its higher polarity.
- Secondary Extraction: Wash the aqueous solution with chloroform or diethyl ether. DBP is extracted into the solvent; MBP largely remains in the aqueous phase.
- Final Purification: Use Anion Exchange Chromatography (e.g., Dionex AS5A column) to isolate pure MBP from the aqueous fraction [1, 2].

Applications in Drug Development & Research[4]

Prodrug Synthesis

MBP serves as a model compound and reagent for phosphate prodrug strategies.

Phosphorylation of hydroxyl-containing drugs (e.g., propofol, fluconazole) using phosphate esters increases water solubility and bioavailability.

- Mechanism: The phosphate group is cleaved in vivo by alkaline phosphatases, releasing the active parent drug and non-toxic phosphate byproducts [3].

Bio-Mimetic Studies

MBP is used to simulate the behavior of phospholipid headgroups in membrane studies. Its interaction with calcium ions (

) is used to model bone mineralization and calcification processes in vitro.

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